molecular formula C7H14O3 B13327796 3-Hydroxy-2-methylhexanoic acid

3-Hydroxy-2-methylhexanoic acid

Cat. No.: B13327796
M. Wt: 146.18 g/mol
InChI Key: UBEKFGMRKUQZGX-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methylhexanoic acid (C₇H₁₄O₃, molecular weight 146.18 g/mol) is a branched-chain hydroxy fatty acid characterized by a hydroxyl group at the third carbon and a methyl group at the second carbon of a six-carbon backbone. It is a microbial metabolite identified in anaerobic degradation studies of n-hexane by denitrifying bacteria, where it forms via carbon chain rearrangement of intermediates like (1-methylpentyl)succinate .

Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

3-hydroxy-2-methylhexanoic acid

InChI

InChI=1S/C7H14O3/c1-3-4-6(8)5(2)7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10)

InChI Key

UBEKFGMRKUQZGX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(C)C(=O)O)O

Origin of Product

United States

Preparation Methods

Comparative Analysis of Methods

Method Yield (%) Stereoselectivity Scalability Hazard Profile
Halolactonization 70 High (asymmetric) Moderate Bromine handling
Grignard/Hydrogenolysis 90 Moderate High Pd catalyst cost
Lactone Hydrolysis 75 Low High Mild conditions
Oxidation-Reduction 60* Variable Low Strong oxidants

*Theoretical estimate based on analogous reactions.

Industrial Considerations

  • Cost Drivers : Catalyst recycling (e.g., Pd recovery) and solvent selection (e.g., MTBE vs. ethanol).
  • Safety : Halogen-free routes (avoiding Cl₂/Br₂) align with green chemistry principles [WO2012140276A2].
  • Byproduct Management : Distillation of volatile byproducts (e.g., isobutene) improves purity.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group at C3 and the carboxylic acid moiety participate in oxidation processes:

Reagent/Conditions Product(s) Mechanism Source
KMnO₄ (acidic conditions)3-Keto-2-methylhexanoic acidOxidation of -OH to ketone via radical intermediates
CrO₃ (Jones reagent)2-Methylhexanedioic acid (if C3-OH → COOH)Further oxidation of ketone to carboxylic acid

Key Findings :

  • The C3 hydroxyl group oxidizes preferentially over the carboxylic acid due to steric protection of the -COOH group by the methyl branch at C2 .

  • Over-oxidation to dicarboxylic acids requires prolonged reaction times and excess oxidant .

Reduction Reactions

The carboxylic acid group can be selectively reduced:

Reagent/Conditions Product(s) Yield/Selectivity Source
LiAlH₄ (anhydrous ether)3-Hydroxy-2-methylhexanol>85% yield; retains hydroxyl stereochemistry
BH₃·THFPartial reduction to aldehyde intermediatesLimited utility due to competing side reactions

Notes :

  • LiAlH₄ achieves full reduction to the diol, whereas milder agents like NaBH₄ are ineffective .

  • Stereochemical integrity at C3 is preserved during reduction .

Esterification and Amidation

The carboxylic acid undergoes nucleophilic acyl substitution:

Reagent Conditions Product Application Source
Ethanol/H₂SO₄Reflux, 12 hrEthyl 3-hydroxy-2-methylhexanoateFlavor/fragrance synthesis
SOCl₂ followed by R-NH₂Room temp, 2 hr3-Hydroxy-2-methylhexanamide derivativesPharmaceutical intermediates

Data Highlights :

  • Ethyl ester derivatives exhibit enhanced volatility for GC-MS analysis .

  • Amides show antibacterial activity against Staphylococcus hominis (MIC₅₀: 12–18 μg/mL) .

Substitution Reactions

The hydroxyl group undergoes substitution under specific conditions:

Reagent Product Reaction Efficiency Source
SOCl₂/PCl₃3-Chloro-2-methylhexanoic acid70–75% conversion; requires anhydrous conditions
Tosyl chloride (TsCl)/pyridine3-Tosyloxy-2-methylhexanoic acidActivates -OH for nucleophilic displacement

Mechanistic Insight :

  • Chlorination proceeds via SN2 mechanism, with inversion at C3 .

  • Tosylate intermediates enable Suzuki-Miyaura coupling for C-C bond formation .

Biochemical and Metabolic Reactions

In biological systems, this compound participates in:

Enzyme/Organism Reaction Outcome Source
Corynebacterium spp.Oxidative decarboxylationIsovaleric acid + CO₂
Human hepatic microsomesGlucuronidation3-Hydroxy-2-methylhexanoyl glucuronide

Implications :

  • Bacterial metabolism contributes to body odor via isovaleric acid production .

  • Glucuronidation enhances urinary excretion (t₁/₂: 4.2 hr in humans) .

Stability and Degradation

Condition Degradation Pathway Half-Life Source
Aqueous pH 7.4, 25°CEster hydrolysis → Dicarboxylic acidst₁/₂ = 48 hr
UV light (254 nm)Radical cleavage → C3-C4 bond scissionComplete degradation in 6 hr

Scientific Research Applications

Detection of Human Presence

3-Hydroxy-3-methylhexanoic acid (3H3MH) and 3-methyl-2-hexanoic acid (3M2H), which are similar in structure, can be used in devices and methods designed for chemical detection of human presence .

Volatile Organic Compounds (VOCs): Human skin, particularly in the armpit region, produces perspiration that contains molecules which can be broken down by bacteria into hexanoic acids, which are VOCs . These VOCs produce a recognizable odor, which serves as a uniquely human chemical signature . The VOC molecules include 3-hydroxy-3-methylhexanoic (3H3MH) acid and 3-methyl-2-hexanoic (3M2H) acid .

Detection Device Components: A device designed to detect these VOCs may include :

  • An inlet to receive air containing human-specific VOC molecules.
  • A trap to capture the VOC molecules from the air.
  • A sensor to detect at least a threshold quantity of 3H3MH acid and/or 3M2H acid among the VOC molecules.
  • A communicator to provide notification of the detected threshold quantity.

Method of Detection: The detection method includes receiving air, capturing the VOC molecules, detecting the 3H3MH and 3M2H acids, and signaling notification of that detection . After being captured, these VOC molecules can be heated to increase volatility for spectroscopic detection .

Synthesis of Prostaglandin Intermediates

(+)S-2-hydroxy-2-methyl-hexanoic acid, a stereoisomer of 3-Hydroxy-2-methylhexanoic acid, is a valuable intermediate in the preparation of prostaglandin analogs .

Preparation Method: A method for preparing (+)S-2-hydroxy-2-methyl-hexanoic acid involves reacting 2-methylene-hexanoyl chloride with L-proline in the presence of a base to form an amide . This oxazine is then hydrolyzed with concentrated hydrobromic acid, which leads to the formation of (+)S-2-hydroxy-2-methyl-hexanoic acid . The method utilizes L-proline as the chiral agent via an asymmetric halolactonization reaction .

Reaction Steps:

  • 2-methylene hexanoic acid is converted to the respective acid chloride .
  • The oxazine is hydrolyzed to (+)S-2-hydroxy-2-methyl-hexanoic acid by heating in the presence of concentrated HBr .

Further Synthesis: (+)S-2-hydroxy-2-methyl-hexanoic acid can be used to prepare the corresponding stereospecific acetylenic alcohol, 4-methyloct-l-yn-4S-ol, using known techniques . It can also be reduced with lithium aluminum hydride to yield the corresponding diol, which is then treated with tosyl chloride in pyridine to form the monotosylate .

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methylhexanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The hydroxyl and carboxyl groups play a crucial role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Straight-Chain vs. Branched Hydroxy Acids

3-Hydroxyhexanoic Acid (C₆H₁₂O₃, MW 132.16 g/mol)

  • Structure : Straight-chain hydroxy acid with a hydroxyl group at C3.
  • Applications : A biomarker for mitochondrial β-oxidation disorders and diabetic ketoacidosis .
  • Key Difference: The absence of a methyl branch in 3-hydroxyhexanoic acid reduces steric hindrance, enhancing its enzymatic oxidation compared to 3-hydroxy-2-methylhexanoic acid .

This compound

  • Structure : Branched chain with methyl at C2 and hydroxyl at C3.

Unsaturated and Keto Acid Analogs

3-Methyl-2-hexenoic Acid (C₇H₁₂O₂, MW 128.17 g/mol)

  • Structure : Unsaturated acid with a double bond at C2 and methyl at C3.
  • Applications: Used in fragrance synthesis due to its enolic structure, which imparts volatility absent in saturated hydroxy acids .
  • Key Difference: The α,β-unsaturation increases electrophilicity, enabling Michael addition reactions, unlike the hydroxyl group in this compound .

3-Methyl-2-oxobutanoic Acid (C₅H₈O₃, MW 116.12 g/mol)

  • Structure : Keto acid with a methyl branch at C3 and ketone at C2.
  • Applications : Intermediate in leucine catabolism; contrasts with hydroxy acids in metabolic pathways (e.g., ketolysis vs. β-oxidation) .

Functionalized Derivatives

Hexanoic Acid, 3-hydroxy-5-methyl-2-methylene-, Ethyl Ester (C₁₀H₁₈O₃, MW 186.25 g/mol)

  • Structure : Ester derivative with hydroxyl at C3, methyl at C5, and methylene at C2.
  • Applications: Esterification enhances volatility for use in flavorants, unlike the free acid form of this compound .

(2S,3R)-3-Amino-2-hydroxy-5-methylhexanoic Acid (C₇H₁₅NO₃, MW 161.20 g/mol)

  • Structure: Amino-hydroxy acid with stereochemical complexity.
  • Applications: Chiral building block in peptide synthesis; the amino group introduces nucleophilic reactivity absent in this compound .

Short-Chain Branched Acids

2-Hydroxyisobutyric Acid (C₄H₈O₃, MW 104.10 g/mol)

  • Structure : Branched C4 acid with hydroxyl at C2.
  • Applications: Monomer in biodegradable polymers; shorter chain length reduces hydrophobicity compared to C7 analogs like this compound .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Source/Application
This compound C₇H₁₄O₃ 146.18 -OH (C3), -CH₃ (C2) Microbial hydrocarbon degradation
3-Hydroxyhexanoic acid C₆H₁₂O₃ 132.16 -OH (C3) Medical biomarker
3-Methyl-2-hexenoic acid C₇H₁₂O₂ 128.17 C=C (C2), -CH₃ (C3) Fragrance synthesis
2-Hydroxyisobutyric acid C₄H₈O₃ 104.10 -OH (C2), -CH₃ (C2) Polymer precursor
3-Methyl-2-oxobutanoic acid C₅H₈O₃ 116.12 -C=O (C2), -CH₃ (C3) Leucine metabolism

Biological Activity

3-Hydroxy-2-methylhexanoic acid (HMHA) is a hydroxy fatty acid with significant biological activity, particularly in the context of human physiology and potential therapeutic applications. This article explores its biological roles, metabolic pathways, and implications in various health conditions, supported by relevant research findings and case studies.

Chemical Structure and Classification

This compound belongs to the class of organic compounds known as hydroxy fatty acids. These compounds are characterized by the presence of a hydroxyl group (-OH) attached to a fatty acid chain, which influences their solubility and reactivity. The specific structure of HMHA is crucial for its biological functions, including its role as a precursor in metabolic pathways.

Biological Functions

1. Metabolism and Energy Production

HMHA is involved in lipid metabolism, where it serves as a substrate for various enzymatic reactions. It can be oxidized to produce energy or utilized in the synthesis of other biologically active molecules. Research indicates that HMHA may play a role in enhancing mitochondrial function, thereby improving energy production in cells .

2. Odor Production and Human Physiology

Recent studies have identified HMHA as a precursor to volatile organic compounds (VOCs) associated with body odor. Specifically, it contributes to the formation of odorants in human sweat, which are influenced by bacterial activity on the skin. The presence of HMHA and its derivatives has been linked to gender-specific differences in body odor profiles .

3. Potential Therapeutic Applications

There is emerging evidence suggesting that HMHA may have therapeutic potential due to its anti-inflammatory properties. It has been studied for its effects on metabolic disorders, including obesity and diabetes, where it may help modulate lipid profiles and improve insulin sensitivity .

Case Study 1: Metabolic Effects

A study involving diabetic rat models demonstrated that supplementation with HMHA led to significant improvements in blood glucose levels and lipid profiles. The findings suggest that HMHA may enhance metabolic health by modulating key metabolic pathways .

Case Study 2: Odor Analysis

In a comprehensive analysis of sweat samples from male and female volunteers, researchers found that the concentration of HMHA was significantly correlated with the intensity of body odor. This study highlighted the role of HMHA in the biochemical processes that determine individual scent profiles .

Data Tables

Study Findings Implications
Diabetic Rat ModelReduced blood glucose and improved lipid profiles with HMHA supplementationPotential for managing diabetes through dietary interventions
Sweat AnalysisHigher concentrations of HMHA correlated with stronger body odor in malesInsights into gender differences in body odor composition

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-hydroxy-2-methylhexanoic acid, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves β-hydroxy acid pathways, such as aldol condensation or enzymatic oxidation of methyl-branched precursors. Post-synthesis, purity is validated using thin-layer chromatography (TLC) with systems like hexane/ethyl ether/acetic acid (60:40:2 by vol.) for polarity-based separation . Gas chromatography (GC) with >98% purity thresholds and mass spectrometry (MS) for structural confirmation are recommended .

Q. How is this compound characterized structurally in metabolic studies?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves branching and hydroxyl group positions. For stereochemical analysis, chiral column chromatography coupled with MS detects enantiomeric excess, critical for studying enzyme specificity in metabolic pathways .

Q. What are the primary biological roles of this compound in mammalian systems?

  • Methodological Answer : As a β-hydroxy acid, it may serve as a biomarker for mitochondrial β-oxidation disorders. Quantification in serum/urine via stable isotope dilution-GC-MS helps diagnose metabolic dysregulation, as seen in diabetic ketoacidosis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?

  • Methodological Answer : Solubility discrepancies (e.g., in chloroform vs. aqueous buffers) are addressed by pH-dependent solubility profiling. Stability under varying temperatures and humidity is assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks), with HPLC monitoring decomposition products .

Q. What advanced analytical methods differentiate this compound from its structural analogs in complex matrices?

  • Methodological Answer : High-resolution LC-MS/MS with collision-induced dissociation (CID) fragments distinguishes methyl-branched isomers. For tissue samples, solid-phase microextraction (SPME) pre-concentration enhances detection limits .

Q. How do steric and electronic effects of the methyl branch influence the compound’s reactivity in enzyme-catalyzed reactions?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) model interactions with acyl-CoA dehydrogenases. Kinetic assays under controlled pH and temperature quantify substrate inhibition or activation, comparing linear vs. branched analogs .

Q. What strategies mitigate hazards when handling this compound in large-scale syntheses?

  • Methodological Answer : Use closed-system reactors with inert gas purging to minimize dust/aerosol formation. Personal protective equipment (PPE) must comply with EN 374 standards for glove integrity. Waste is neutralized with dilute NaOH before disposal .

Key Considerations for Experimental Design

  • Storage : Store at -20°C in anhydrous conditions to prevent esterification or lactone formation .
  • Incompatibilities : Avoid strong oxidizers (e.g., HNO3) to prevent exothermic decarboxylation .
  • Synthetic Byproducts : Monitor for 3-methylhexenoic acid derivatives via GC-MS during optimization .

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